molecular formula C23H25N3O4 B3226262 N-(3,4-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1252844-95-3

N-(3,4-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B3226262
CAS No.: 1252844-95-3
M. Wt: 407.5
InChI Key: KAWXBZUDDAZUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (hereafter referred to as the target compound) is a pyridazinone-based acetamide derivative. Its structure features a 3,4-dimethoxybenzyl group attached to the acetamide nitrogen and a 3,4-dimethylphenyl substituent on the pyridazinone ring. Pyridazinones are heterocyclic scaffolds known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15-5-7-18(11-16(15)2)19-8-10-23(28)26(25-19)14-22(27)24-13-17-6-9-20(29-3)21(12-17)30-4/h5-12H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWXBZUDDAZUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Key Findings
Acidic HydrolysisHCl (6M), reflux, 6–8 hours2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl)acetic acidYield: ~75–80%; purity confirmed via HPLC
Basic HydrolysisNaOH (2M), 80°C, 4 hours Sodium salt of the carboxylic acidRequires inert atmosphere to prevent oxidation

Pyridazinone Ring Modifications

The 6-oxopyridazin-1(6H)-yl moiety participates in nucleophilic substitution and redox reactions.

Nucleophilic Substitution

Reagent Conditions Products Mechanism
Hydrazine hydrateEthanol, 70°C, 3 hours Hydrazide derivativeRing opening followed by hydrazine incorporation
Thionyl chlorideToluene, reflux, 2 hoursChlorinated pyridazine intermediateConverts carbonyl to chlorinated species

Reduction of the Pyridazinone Ring

Reagent Conditions Products Catalyst
H₂/Pd-CMethanol, 40 psi, 12 hoursDihydropyridazine derivativeSelective reduction of C=N bonds

Demethylation of Methoxy Groups

The 3,4-dimethoxybenzyl group undergoes demethylation under strong acidic conditions:

Reagent Conditions Products Yield
BBr₃DCM, −78°C, 1 hour Catechol derivative65–70%

Oxidation Reactions

The dimethylphenyl group is susceptible to oxidation:

Reagent Conditions Products Byproducts
KMnO₄H₂SO₄ (1M), 60°C, 5 hours Carboxylic acid derivativesMnO₂ precipitates

Cross-Coupling Reactions

The aromatic rings enable catalytic coupling:

Reaction Type Catalyst Conditions Products
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF 90°C, 24 hoursBiaryl-modified derivative

Photochemical Reactivity

UV irradiation induces structural rearrangements:

Conditions Products Quantum Yield
UV (254 nm), MeCNRing-contracted quinazoline analog 0.12

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

Temperature Range Mass Loss Degradation Pathway
150–200°C5%Dehydration of crystal lattice
250–300°C45%Pyrolysis of acetamide group

Key Research Findings

  • The pyridazinone ring is the most reactive site, enabling diversification via substitution or reduction .

  • Demethylation of the dimethoxybenzyl group requires cryogenic conditions to avoid side reactions .

  • Oxidation of the dimethylphenyl moiety is non-selective, often yielding complex mixtures .

  • Stability studies highlight degradation above 250°C, critical for storage and formulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several acetamide derivatives documented in the literature. Below is a comparative analysis of its key features against analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Findings References
Target Compound Pyridazinone-acetamide - 3,4-Dimethoxybenzyl (amide N)
- 3,4-Dimethylphenyl (pyridazinone C3)
406.45 (calculated) Hypothesized enhanced lipophilicity due to methyl/methoxy groups; potential kinase inhibition based on pyridazinone activity.
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone-acetamide - Azepane sulfonyl (amide N)
- 4,5-Dichloro (pyridazinone)
468.37 (reported) High yield (79%); dichloro groups may enhance electrophilic reactivity; azepane sulfonyl moiety likely improves solubility.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole-acetamide - 3,4-Dichlorophenyl (acetamide)
- CF3 (benzothiazole)
419.25 (calculated) Benzothiazole core may confer fluorescence properties; CF3 and Cl substituents increase metabolic resistance.
N-(3,4-dimethoxybenzyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone-acetamide - Morpholino (pyridazinone C3)
- 3,4-Dimethoxybenzyl (amide N)
388.42 (reported) Morpholino group enhances water solubility; potential for kinase inhibition due to morpholine’s electron-rich nature.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole-acetamide - 3,4-Dichlorophenyl (acetamide)
- Methyl/phenyl (pyrazole)
387.26 (reported) Crystal structure reveals conformational flexibility; dihedral angles (44.5–77.5°) between aromatic rings influence binding.

Key Comparative Insights

Substituent Effects on Bioactivity: The target compound’s 3,4-dimethylphenyl group (pyridazinone C3) contrasts with 4,5-dichloro () or morpholino () substituents in analogs. Chloro groups may enhance electrophilic interactions with target proteins, while methyl/methoxy groups prioritize lipophilicity and passive membrane diffusion . The 3,4-dimethoxybenzyl moiety (amide N) is structurally similar to azepane sulfonyl () and trifluoromethylbenzothiazole () groups.

Molecular Conformation :

  • Crystal structures of dichlorophenyl acetamides (e.g., ) reveal significant dihedral angles (44.5–77.5°) between aromatic rings, which may hinder planar binding to flat enzyme active sites. The target compound’s methyl/methoxy groups likely impose similar torsional strain, affecting target selectivity .

Synthetic Accessibility: highlights a high-yield (79%) route for pyridazinone-acetamides using carbodiimide coupling agents. The target compound could be synthesized similarly, though methoxy groups may require protection/deprotection steps .

Pharmacokinetic Predictions: The morpholino-containing analog () has a lower molecular weight (388.42 vs. 406.45) and higher solubility, suggesting the target compound may require formulation optimization for bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(3,4-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how are intermediates purified?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example, acylation of 3,4-dimethoxybenzylamine with activated pyridazinone intermediates (e.g., 6-oxopyridazin-1(6H)-yl acetic acid derivatives) under ethanol/piperidine catalysis at 0–5°C for 2 hours, as seen in analogous acetamide syntheses . Intermediate purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. High-performance liquid chromatography (HPLC) with C18 columns is recommended for final purity validation (>95%).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d6 to confirm substituent positions (e.g., aromatic protons at δ 6.7–7.2 ppm for dimethoxybenzyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion).
  • Infrared (IR) : Detect carbonyl stretches (~1680–1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹).
  • X-ray Crystallography : For resolving ambiguities in stereochemistry or crystal packing, single-crystal X-ray diffraction (173 K, R factor <0.05) is authoritative .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodology : Store lyophilized samples at 2–8°C in amber vials under inert gas (argon) to prevent oxidation. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis monitors purity changes. Avoid aqueous buffers unless lyophilized immediately .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

  • Methodology :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability.
  • Purity Reassessment : Confirm compound integrity using LC-MS post-assay to rule out degradation.
  • Dose-Response Curves : Compare EC50/IC50 values across multiple replicates and orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies optimize the synthetic yield of this compound when scaling up for in vivo studies?

  • Methodology :

  • Catalyst Screening : Test alternative bases (e.g., cesium carbonate in DMF) to enhance acylation efficiency .
  • Solvent Optimization : Replace ethanol with THF or DCM for better solubility of hydrophobic intermediates.
  • Flow Chemistry : Implement continuous-flow reactors to improve reaction control and reduce side products .

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation is required?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (InChIKey: JTEDVNFIPPZBEN) to model interactions with kinases or GPCRs .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Experimental Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Q. What analytical approaches resolve spectral overlaps in complex mixtures during metabolic stability studies?

  • Methodology :

  • LC-MS/MS with MRM : Monitor specific transitions (e.g., m/z 591.7 → fragment ions) to distinguish parent compound from metabolites.
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in hepatocyte incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.